S-Methyl-S-(4-chlorophenyl) sulfoximine

Catalog No.
S3170217
CAS No.
22132-99-6
M.F
C7H8ClNOS
M. Wt
189.66
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-Methyl-S-(4-chlorophenyl) sulfoximine

CAS Number

22132-99-6

Product Name

S-Methyl-S-(4-chlorophenyl) sulfoximine

IUPAC Name

(4-chlorophenyl)-imino-methyl-oxo-λ6-sulfane

Molecular Formula

C7H8ClNOS

Molecular Weight

189.66

InChI

InChI=1S/C7H8ClNOS/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5,9H,1H3

InChI Key

XSKJSJPUIQNRSQ-UHFFFAOYSA-N

SMILES

CS(=N)(=O)C1=CC=C(C=C1)Cl

Solubility

not available
  • Asymmetric Synthesis

    Sulfoximines are chiral molecules, meaning they have a handedness. This property makes them useful in asymmetric synthesis, which is the production of molecules with a specific handedness. This can be important in drug development, as some drugs can have different effects depending on their handedness.Source:

  • Catalysis

    Sulfoximines can also act as ligands in catalysts. Ligands are molecules that bind to a metal center in a catalyst and help it to promote a chemical reaction. The specific catalytic applications of S-Methyl-S-(4-chlorophenyl) sulfoximine are not documented, but sulfoximine-based catalysts are being explored for various reactions.Source: )

S-Methyl-S-(4-chlorophenyl) sulfoximine is an organosulfur compound characterized by the molecular formula C₇H₈ClNOS and a molecular weight of approximately 189.66 g/mol. This compound features a sulfoximine functional group, which consists of a sulfur atom bonded to both an oxygen atom and a nitrogen atom, along with a methyl group and a para-chlorophenyl substituent. The presence of the chlorine atom in the phenyl ring enhances its chemical reactivity and biological activity, making it a subject of interest in various fields, including medicinal chemistry and agrochemicals .

Due to its functional groups:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, allowing for the synthesis of various derivatives.
  • Oxidation: The sulfoximine group can undergo oxidation to form sulfonamides, which may exhibit different biological properties.
  • Reduction: The compound can also be reduced to yield corresponding amines or sulfides, altering its reactivity and potential applications .

Research indicates that S-Methyl-S-(4-chlorophenyl) sulfoximine exhibits notable biological activities. It has been studied for its potential as an insecticide and fungicide. The compound's structural characteristics contribute to its ability to disrupt biological processes in pests, making it effective in agricultural applications. Additionally, its sulfoximine moiety is known to interact with various biological targets, potentially leading to therapeutic effects against certain diseases .

S-Methyl-S-(4-chlorophenyl) sulfoximine can be synthesized through several methods:

  • Direct Sulfoximination: This method involves the reaction of 4-chlorobenzenesulfonyl chloride with methylamine under controlled conditions, yielding the desired sulfoximine.
  • Oxidative Methods: Starting from thioether precursors, oxidation can be performed using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce the sulfoximine functionality.
  • Nucleophilic Substitution: Chlorinated compounds can react with methylsulfonyl chloride in the presence of bases to form sulfoximines .

S-Methyl-S-(4-chlorophenyl) sulfoximine finds applications primarily in:

  • Agriculture: Used as a pesticide due to its efficacy against various pests and fungi.
  • Pharmaceuticals: Investigated for potential therapeutic applications owing to its unique biological activity.
  • Chemical Synthesis: Serves as an intermediate in the synthesis of other biologically active compounds .

Studies on S-Methyl-S-(4-chlorophenyl) sulfoximine have focused on its interactions with biological systems:

  • Enzyme Inhibition: Research indicates that this compound may inhibit certain enzymes involved in metabolic pathways, contributing to its insecticidal properties.
  • Binding Affinity: Interaction studies reveal how this compound binds to specific receptors or enzymes, which is crucial for understanding its mechanism of action in biological systems .

S-Methyl-S-(4-chlorophenyl) sulfoximine shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
S-Methyl-S-(4-fluorophenyl) sulfoximineC₇H₈FNOSContains a fluorine substituent instead of chlorine; exhibits different biological activity.
S-Methyl-S-(phenyl) sulfoximineC₇H₉NOSLacks halogen substitution; shows varied reactivity and applications.
N-Methyl-N-(4-chlorophenyl) sulfonamideC₇H₈ClN₂O₂SDifferent functional group; used primarily as an antibiotic rather than an insecticide.

S-Methyl-S-(4-chlorophenyl) sulfoximine's unique combination of a chlorinated phenyl group and a sulfoximine structure sets it apart from these similar compounds, particularly in its specific applications within agriculture and potential therapeutic uses .

XLogP3

2.3

Dates

Modify: 2023-08-18

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